[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester
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Overview
Description
[2R-[1(S),2R,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester** is a complex organic compound with a molecular weight of 513.76 g/mol . It is also known by its IUPAC name, (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid . This compound is a derivative of L-leucine and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester involves multiple steps. The key steps include:
Formylation of L-Leucine: L-Leucine is first formylated to produce N-Formyl-L-Leucine.
Esterification: The formylated leucine is then esterified with 1-[3-Carboxy-2-hydroxynonyl]dodecyl alcohol under acidic conditions to form the final ester.
Industrial Production Methods
The reaction conditions would be optimized for yield and purity, and the process would include purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the formyl group, converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
[2R-[1(S),2R,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester** has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit pancreatic lipase, which reduces the absorption of dietary fats in the intestines . This inhibition leads to decreased lipid absorption and promotes weight loss .
Comparison with Similar Compounds
Similar Compounds
Orlistat: A well-known lipase inhibitor used in weight loss.
Docetaxel: A chemotherapeutic agent with a similar ester structure.
Uniqueness
Properties
Molecular Formula |
C29H55NO6 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(2S,3R,5S)-5-(2-formamido-4-methylpentanoyl)oxy-2-hexyl-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26?,27+/m0/s1 |
InChI Key |
FKUNIADJSAJLGB-GEJAZINTSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Origin of Product |
United States |
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